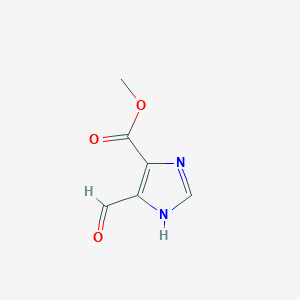

Methyl 5-formyl-1H-imidazole-4-carboxylate

Description

Methyl 5-formyl-1H-imidazole-4-carboxylate is an imidazole derivative featuring a formyl group at position 5 and a methyl ester at position 4 of the heterocyclic ring. This compound is of significant interest in organic and medicinal chemistry due to its dual functional groups, which enable diverse reactivity. The formyl group serves as a reactive site for nucleophilic additions (e.g., condensations to form Schiff bases), while the methyl ester enhances solubility in organic solvents and facilitates further derivatization.

Properties

IUPAC Name |

methyl 5-formyl-1H-imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-11-6(10)5-4(2-9)7-3-8-5/h2-3H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWXHPIQSFAYGAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(NC=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50509997 | |

| Record name | Methyl 5-formyl-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50509997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85110-06-1 | |

| Record name | Methyl 5-formyl-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50509997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-formyl-1H-imidazole-4-carboxylate can be achieved through several methods. One common approach involves the Debus-Radziszewski synthesis, which typically involves the reaction of glyoxal, ammonia, and an aldehyde . Another method is the Wallach synthesis, which uses aniline derivatives and glyoxal . These reactions are usually carried out under mild conditions and can be optimized for higher yields.

Industrial Production Methods

Industrial production of Methyl 5-formyl-1H-imidazole-4-carboxylate often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants. Catalysts may also be used to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-formyl-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the formyl group to an alcohol.

Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are used under acidic or basic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted imidazole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 5-formyl-1H-imidazole-4-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

Industry: It is used in the production of advanced materials, such as metal-organic frameworks and catalysts.

Mechanism of Action

The mechanism of action of Methyl 5-formyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and functional groups of Methyl 5-formyl-1H-imidazole-4-carboxylate and its analogs:

Key Observations :

- The formyl group in Methyl 5-formyl-1H-imidazole-4-carboxylate distinguishes it from analogs with electron-withdrawing (e.g., trifluoromethoxy ) or electron-donating (e.g., amino ) substituents. This group enhances electrophilic reactivity, making the compound a versatile intermediate.

- Methyl vs.

Physical Properties

Physical properties of selected compounds are compared below:

Key Observations :

- Aromatic substituents (e.g., 4-chlorophenyl in ) increase melting points due to enhanced crystallinity, whereas aliphatic groups (e.g., ethylthio in ) reduce melting points.

- The absence of a hydrochloride salt in Methyl 5-formyl-1H-imidazole-4-carboxylate limits its water solubility compared to the amino derivative in .

Biological Activity

Methyl 5-formyl-1H-imidazole-4-carboxylate is a heterocyclic organic compound belonging to the imidazole family. Its structure features a formyl group at the 5-position and a carboxylate group at the 4-position, which contribute to its chemical reactivity and biological activity. This article discusses the biological activity of this compound, focusing on its potential applications in medicinal chemistry, including antimicrobial and anticancer properties.

- Molecular Formula : C₇H₈N₂O₄

- Molecular Weight : Approximately 142.12 g/mol

- Structure : Contains a five-membered ring with two nitrogen atoms.

Methyl 5-formyl-1H-imidazole-4-carboxylate interacts with various biological targets, leading to alterations in cellular processes. The mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can modulate receptor activities, affecting signal transduction pathways.

- Biochemical Pathways : Involvement in pathways related to cell growth, apoptosis, and immune response.

Antimicrobial Properties

Research indicates that methyl 5-formyl-1H-imidazole-4-carboxylate exhibits significant antimicrobial activity. For instance, studies have shown its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The compound's mechanism likely involves disruption of bacterial cell wall synthesis or interference with essential metabolic processes.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies demonstrate that it can induce apoptosis in cancer cells through mechanisms such as:

- Cell Cycle Arrest : The compound may halt the progression of the cell cycle, preventing cancer cell proliferation.

- Induction of Apoptosis : It triggers programmed cell death pathways, which are crucial for eliminating malignant cells.

Research Findings

Several studies have highlighted the biological activities of methyl 5-formyl-1H-imidazole-4-carboxylate:

-

Antimicrobial Activity :

- A study reported that methyl 5-formyl-1H-imidazole-4-carboxylate inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

- Anticancer Activity :

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the antimicrobial efficacy of methyl 5-formyl-1H-imidazole-4-carboxylate against several pathogens. The results indicated that the compound effectively inhibited growth at concentrations lower than many traditional antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Cancer Cell Line Testing

A series of assays were conducted on various cancer cell lines to evaluate the anticancer properties of methyl 5-formyl-1H-imidazole-4-carboxylate. The results showed that it significantly reduced cell viability in a dose-dependent manner, particularly in breast and colon cancer cells, indicating its promise as an anticancer therapeutic agent.

Comparative Analysis with Related Compounds

| Compound Name | Similarity Index | Key Features |

|---|---|---|

| Methyl 1H-imidazole-5-carboxylate | 0.98 | Contains a carboxylate group but lacks the formyl group. |

| Methyl 1-methyl-1H-imidazole-5-carboxylate | 0.93 | Methyl substitution at the nitrogen position alters reactivity. |

| Ethyl 4-amino-1H-imidazole-5-carboxylate | 0.85 | Amino group introduces different reactivity patterns compared to methyl derivatives. |

| Dimethyl 4,5-imidazoledicarboxylate | 0.85 | Dicarboxylic structure provides additional functional groups for reactions. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.